molecular formula C16H15ClN2O4 B12584974 N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide CAS No. 634185-24-3

N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12584974
CAS No.: 634185-24-3
M. Wt: 334.75 g/mol
InChI Key: GDLGKFPJCXJQRY-UHFFFAOYSA-N
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Description

N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetamido group, a methoxy group, a chloro group, and a hydroxybenzamide moiety. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acetylation: The amino group is acetylated to form the acetamido derivative.

    Chlorination: The aromatic ring is chlorinated to introduce the chloro group.

    Coupling: Finally, the acetamido derivative is coupled with 5-chloro-2-hydroxybenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester
  • N-(5-Acetamido-2-methoxyphenyl)-2-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide

Uniqueness

N-(5-Acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups on the benzamide moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

634185-24-3

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C16H15ClN2O4/c1-9(20)18-11-4-6-15(23-2)13(8-11)19-16(22)12-7-10(17)3-5-14(12)21/h3-8,21H,1-2H3,(H,18,20)(H,19,22)

InChI Key

GDLGKFPJCXJQRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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